2-azido-4-bromobenzonitrile
Description
2-Azido-4-bromobenzonitrile (CAS: N/A; molecular formula: C₇H₃BrN₄) is a substituted benzonitrile derivative featuring an azide (-N₃) group at the 2-position and a bromine atom at the 4-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to the dual reactivity of its functional groups. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition with alkynes) and Staudinger reactions, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The nitrile group further enhances its utility as a precursor for carboxylic acids, amides, or heterocycles via hydrolysis or nucleophilic substitution. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in the synthesis of triazole-linked frameworks .
Properties
CAS No. |
1597923-15-3 |
|---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-azido-4-bromobenzonitrile typically involves the introduction of the azido group and the bromine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where 4-bromobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the bromine atom with the azido group, forming this compound .
Chemical Reactions Analysis
2-Azido-4-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Azido-4-bromobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and reactivity of 2-azido-4-bromobenzonitrile, we compare it with structurally analogous benzonitrile derivatives. Key compounds include:
(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile
- Structure: This compound (C₁₀H₈BrNO₂) shares the 4-bromo-benzonitrile backbone but replaces the azide group with an epoxide-functionalized ether at the 2-position.
- Applications : Primarily used in stereoselective synthesis of chiral intermediates for pharmaceuticals, leveraging the epoxide’s stereochemical control .
4-Bromo-2-nitrobenzonitrile
- Structure: Replaces the azide with a nitro (-NO₂) group.
- Reactivity : The nitro group is redox-active (reducible to amines) and electron-withdrawing, which modulates the aromatic ring’s electronic properties. However, it lacks the azide’s cycloaddition capability.
- Applications: Common in electrophilic substitution reactions and as a precursor for amino-benzonitrile derivatives.
2-Azido-4-iodobenzonitrile
- Structure : Substitutes bromine with iodine at the 4-position.
- Reactivity : The heavier iodine atom enhances susceptibility to Ullmann-type coupling reactions. However, iodine’s lower stability under harsh conditions compared to bromine may limit its use in high-temperature syntheses.
Data Table: Key Properties and Reactivity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | C₇H₃BrN₄ | 239.94 | Azide, Bromine, Nitrile | Click chemistry, cross-coupling, hydrolysis | Drug discovery, polymer chemistry |
| (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile | C₁₀H₈BrNO₂ | 278.08 | Epoxide, Bromine, Nitrile | Epoxide ring-opening, cross-coupling | Chiral intermediates, agrochemicals |
| 4-Bromo-2-nitrobenzonitrile | C₇H₃BrN₂O₂ | 245.02 | Nitro, Bromine, Nitrile | Electrophilic substitution, reduction | Dye synthesis, explosives research |
| 2-Azido-4-iodobenzonitrile | C₇H₃IN₄ | 286.93 | Azide, Iodine, Nitrile | Ullmann coupling, click chemistry | Radiolabeling, organic electronics |
Research Findings and Limitations
- Azide vs. Epoxide : The azide group in this compound offers superior versatility in click chemistry compared to the epoxide in (R)-4-bromo-2-(oxiran-2-ylmethoxy)benzonitrile, which is more suited to stereochemical applications .
- Halogen Effects : Bromine’s balance of reactivity and stability makes it preferable to iodine for thermally demanding reactions, though iodine’s higher atomic polarizability enhances coupling efficiency in certain cases.
- Electronic Modulation : Nitro groups (electron-withdrawing) vs. azides (mildly electron-withdrawing) significantly alter the aromatic ring’s electrophilicity, impacting substitution patterns.
Notes on Evidence and Scope
For instance, (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile is documented in a 2017 catalog but lacks detailed mechanistic studies . Further experimental data on solubility, stability, and reaction yields would enhance this analysis.
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